molecular formula C20H21N3O3S B2636968 N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923227-39-8

N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2636968
CAS No.: 923227-39-8
M. Wt: 383.47
InChI Key: UCPMIDJZDKJQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-Butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a 4-butylphenylcarbamoylmethyl side chain. The thiazole and furan moieties are common in pharmaceuticals due to their electron-rich aromatic systems, which facilitate interactions with biological targets or metal surfaces .

Properties

IUPAC Name

N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-3-5-14-7-9-15(10-8-14)21-18(24)12-16-13-27-20(22-16)23-19(25)17-6-4-11-26-17/h4,6-11,13H,2-3,5,12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPMIDJZDKJQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.

    Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the thiazole and furan rings with the butylphenyl group through a series of amide bond formations using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide exhibits promising antimicrobial and anticancer properties.

Antimicrobial Applications

The compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Effective inhibition observed.
  • S. aureus : Notable antimicrobial effects documented.

The mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Anticancer Applications

In cancer research, this compound has demonstrated activity against several cancer cell lines, including:

  • MCF-7 (breast cancer) : Induces apoptosis and inhibits cell proliferation.
  • HepG2 (liver cancer) : Shows potential in reducing tumor growth.

The anticancer effects are attributed to mechanisms such as:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
  • Cell Cycle Arrest : Treatment leads to S-phase arrest in the cell cycle, effectively halting proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various derivatives of thiazole compounds highlighted the potential of this compound to inhibit bacterial growth significantly. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .
  • Anticancer Activity Assessment :
    • In vitro assays on MCF-7 cells showed that the compound led to a marked reduction in cell viability. Mechanistic studies revealed that it upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, supporting its role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives reported in the literature. Key analogs include:

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
  • Molecular Formula : C₁₈H₁₇N₃O₄S
  • Molecular Weight : 371.4 g/mol
  • Key Differences: Replaces the 4-butylphenyl group with a 3-methoxybenzyl substituent. The methoxy group enhances solubility in polar solvents but reduces lipophilicity compared to the butyl chain.
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide
  • Key Differences: Substitutes the carbamoylmethyl side chain with a 4-methylthiazole group and introduces a nitro-functionalized phenyl ring on the furan.
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4)
  • Key Differences : Replaces the thiazole core with a benzofuran ring and incorporates a 4-chlorobenzoyl group. This structural variation may alter binding affinity to biological targets, such as enzymes or receptors, due to steric and electronic effects .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties
Property Target Compound CAS 923226-70-4 N-(4-Methyl-thiazol-2-yl)
Molecular Weight ~450 g/mol (estimated) 371.4 g/mol ~350 g/mol (estimated)
LogP (Lipophilicity) High (due to butyl chain) Moderate Moderate
Applications Corrosion inhibition, drug design Drug development Corrosion inhibition
Key Functional Groups Thiazole, furan, butylphenyl Thiazole, furan, methoxybenzyl Nitrophenyl, methylthiazole

Functional Performance in Research

Corrosion Inhibition
  • The target compound’s thiazole-furan scaffold is structurally analogous to N-(4-((4-benzhydryl piperazin-1-yl) methyl carbamoyl) phenyl) furan-2-carboxamide , which demonstrated 92% corrosion inhibition efficiency for brass in HCl solutions .
  • Comparatively, TQTHBH (a quinolinyl thiopropano hydrazone) showed higher inhibition efficiency (up to 95%) in H₂SO₄, attributed to stronger chemisorption via sulfur and nitrogen atoms .
Bioactivity
  • Tubulysin analogs with thiazole cores (e.g., compound 17a ) showed potent microtubule disruption, highlighting the importance of thiazole substituents in biological activity .

Biological Activity

N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by research findings and case studies.

Synthesis and Structural Characteristics

The compound features a furan ring, a thiazole moiety, and a butylphenyl group. The synthesis typically involves multi-step chemical reactions, including the formation of the thiazole ring and the attachment of various functional groups. The reaction conditions are critical for achieving high yields and purity.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor functions, leading to various cellular responses. The precise mechanism often involves binding to active sites or allosteric sites on target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against a range of bacteria and fungi. A study demonstrated that related compounds inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

Compounds containing thiazole rings have been investigated for their anti-inflammatory properties. In vitro studies suggest that such compounds can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of thiazole derivatives has been widely studied. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. A related compound demonstrated an IC50 value of 15 µM against breast cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, N-(4-butylphenyl)carbamoyl compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a substantial reduction in bacterial counts at concentrations as low as 25 µg/mL, highlighting the compound's potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of similar thiazole compounds revealed that they significantly reduced the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating chronic inflammatory conditions.

Data Summary Table

Activity IC50 / MIC Values Reference
Antimicrobial10 - 50 µg/mL
Anti-inflammatoryIC50 ~ 20 µM
Anticancer (Breast)IC50 ~ 15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.